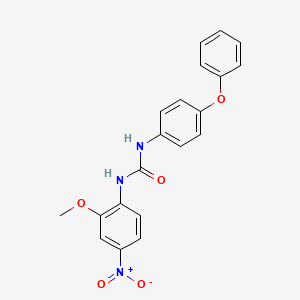
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea
Descripción general
Descripción
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as NPC-15437, is a small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in signal transduction pathways, regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. NPC-15437 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea exerts its pharmacological effects by inhibiting the activity of PKC enzymes, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the phosphorylation of downstream targets, such as transcription factors and ion channels. By inhibiting PKC activity, this compound disrupts these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of endothelial function. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound has been demonstrated to have a high degree of selectivity for PKC enzymes, with minimal off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages as a research tool, including its high degree of selectivity for PKC enzymes, potent anti-cancer activity, and potential therapeutic applications in a wide range of diseases. However, there are also some limitations to its use in lab experiments, including its relatively high cost, limited availability, and potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of novel analogs with improved efficacy and selectivity. Additionally, this compound could be further investigated for its potential use in combination therapies with other anti-cancer agents or as a neuroprotective agent in neurological disorders. Overall, this compound represents a promising research tool with potential therapeutic applications in a wide range of diseases.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has been demonstrated to induce apoptosis and inhibit cell proliferation by targeting PKC signaling pathways. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, by modulating endothelial function and reducing oxidative stress. Additionally, this compound has shown promising results in preclinical studies for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-(1-propylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-2-9-18-10-7-13(8-11-18)17-15(20)16-12-3-5-14(6-4-12)19(21)22/h3-6,13H,2,7-11H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZNJBEJMDVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4114308.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4114313.png)
![N-{1-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4114318.png)
![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114323.png)
![1,1'-[1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4114331.png)
![methyl 2-[6,7-dimethyl-1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4114336.png)
![ethyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4114339.png)
![2-[(2,3-difluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4114349.png)
![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4114360.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}-N-propylbenzamide](/img/structure/B4114370.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114375.png)
